![molecular formula C23H23N7O2 B2931272 N-(2-(4-环丙基-5-氧代-3-(吡啶-3-基)-4,5-二氢-1H-1,2,4-三唑-1-基)乙基)-5-甲基-1-苯基-1H-吡唑-4-甲酰胺 CAS No. 1795191-70-6](/img/structure/B2931272.png)
N-(2-(4-环丙基-5-氧代-3-(吡啶-3-基)-4,5-二氢-1H-1,2,4-三唑-1-基)乙基)-5-甲基-1-苯基-1H-吡唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H23N7O2 and its molecular weight is 429.484. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物学评估
已经合成并评估了与指定化合物结构相似的化合物,用于各种生物活性。例如,已经探索了吡唑并嘧啶衍生物作为其抗癌和抗 5-脂氧合酶剂,表明抗炎和抗癌应用的潜在途径 (Rahmouni 等,2016)。此类衍生物已显示出针对特定癌细胞系的细胞毒活性,突出了其在癌症治疗中的潜力。
抗结核和抗菌活性
作为结核分枝杆菌 GyrB 抑制剂设计的噻唑-氨基哌啶杂合类似物,为新型抗菌剂的设计提供了一个框架。这些化合物已在体外显示出针对结核分枝杆菌的有希望的活性,表明在解决细菌感染(包括耐药菌株)方面具有潜在的应用 (Jeankumar 等,2013)。
酶活性增强
对吡唑并嘧啶基酮酯的研究也揭示了它们在增强酶活性方面的潜力。这表明在生物技术和制药科学中酶调节至关重要的应用 (Abd & Awas, 2008)。此类化合物可能在开发涉及酶促反应的新疗法或工业过程中发挥关键作用。
抗病毒活性
吡啶并吡唑并三嗪的合成及其对 HSV1 和 HAV 等病毒的抗病毒活性的评估表明,所讨论化合物的另一个研究途径。这些研究表明开发新抗病毒药物的潜力,鉴于对针对多种病毒感染的有效治疗的持续需求,这一点尤为重要 (Attaby 等,2007)。
属性
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-20(15-26-30(16)19-7-3-2-4-8-19)22(31)25-12-13-28-23(32)29(18-9-10-18)21(27-28)17-6-5-11-24-14-17/h2-8,11,14-15,18H,9-10,12-13H2,1H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPOFNJQRXOKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CN=CC=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。